molecular formula C21H22N4O4 B13841097 Propyl 3-((1,4-dihydro-1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl)methyl)phenylcarbamate

Propyl 3-((1,4-dihydro-1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl)methyl)phenylcarbamate

Cat. No.: B13841097
M. Wt: 394.4 g/mol
InChI Key: GSHYQWQTKNKQBD-UHFFFAOYSA-N
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Description

Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate is a complex organic compound with a unique structure that includes a pyridazinone and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate typically involves multiple steps, including the formation of the pyridazinone and pyridine rings, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions for this coupling are generally mild and can be performed at room temperature with a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate involves its interaction with specific molecular targets. The pyridazinone and pyridine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone and pyridine derivatives, such as:

Uniqueness

What sets propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate apart is its specific combination of functional groups, which can confer unique chemical and biological properties

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

propyl N-[3-[[1-(6-methoxypyridin-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate

InChI

InChI=1S/C21H22N4O4/c1-3-11-29-21(27)23-16-6-4-5-15(12-16)13-18-19(26)9-10-25(24-18)17-7-8-20(28-2)22-14-17/h4-10,12,14H,3,11,13H2,1-2H3,(H,23,27)

InChI Key

GSHYQWQTKNKQBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)CC2=NN(C=CC2=O)C3=CN=C(C=C3)OC

Origin of Product

United States

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